2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid
Description
Structural Classification within Isoindoline-1,3-dione Derivatives
2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid occupies a distinctive position within the isoindoline-1,3-dione family, characterized by its unique substitution pattern that combines both nitrogen and carbon functionalization. The compound belongs to the broader class of cyclic imides, which are distinguished by the presence of two carbonyl groups bound to the same nitrogen atom, a structural feature that confers significant chemical reactivity and biological potential. Within the isoindoline-1,3-dione classification system, this compound represents a substituted derivative where the nitrogen atom at position 2 bears a cyclohexyl group, while the benzene ring carries a carboxylic acid functionality at position 5. This dual functionalization pattern places the compound in a specialized subcategory of N-substituted isoindoline derivatives that possess both hydrophobic aliphatic character through the cyclohexyl moiety and hydrophilic acidic properties through the carboxyl group.
The structural classification becomes more precise when considering the Standard International Chemical Identifier notation, which confirms the compound's identity as InChI=1S/C15H15NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,19,20). This detailed structural descriptor emphasizes the specific connectivity pattern that distinguishes this compound from other isoindoline derivatives. The presence of the carboxylic acid group at the 5-position of the isoindoline ring system creates a unique substitution pattern that differs significantly from more common N-substituted phthalimides, which typically lack such direct aromatic functionalization. The cyclohexyl substituent at the nitrogen position represents a saturated six-membered ring attachment that contrasts with the aromatic isoindoline core, creating a compound with distinct conformational properties and potential interaction profiles.
| Structural Classification Parameter | This compound |
|---|---|
| Core Ring System | Isoindoline-1,3-dione |
| Nitrogen Substituent | Cyclohexyl group |
| Aromatic Substituent | Carboxylic acid at position 5 |
| Molecular Formula | C₁₅H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| Chemical Abstracts Service Number | 67822-74-6 |
Historical Development of Phthalimide Chemistry
The development of phthalimide chemistry has its roots in classical organic synthesis, with the foundational work establishing the reactivity patterns of the imide functional group serving as the basis for understanding compounds like this compound. The historical progression of phthalimide chemistry began with the recognition of phthalic anhydride as a versatile precursor for the synthesis of various cyclic imides, a synthetic approach that remains relevant for the preparation of complex isoindoline derivatives. The Gabriel synthesis, developed in the late 19th century, established fundamental principles for the alkylation of phthalimide derivatives, providing a conceptual framework that continues to influence modern synthetic approaches to N-substituted isoindoline compounds. This classical method demonstrated the potential for nitrogen functionalization in phthalimide systems, setting the stage for the development of more sophisticated derivatives such as cyclohexyl-substituted variants.
The evolution of phthalimide chemistry through the 20th century saw increasing recognition of the biological potential inherent in these heterocyclic systems, leading to intensive research into structure-activity relationships and synthetic methodologies. The development of substituted phthalimides gained momentum as researchers recognized that modifications to both the nitrogen substituent and the aromatic ring could dramatically alter the chemical and biological properties of the resulting compounds. The introduction of carboxylic acid functionalities into the phthalimide core represented a significant advancement, as exemplified by compounds such as the parent 1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid, which bears the Chemical Abstracts Service number 20262-55-9 and exhibits distinct physical properties including a melting point range of 255-257 degrees Celsius. This parent compound served as a crucial intermediate in the development of more complex derivatives, including N-substituted variants like the cyclohexyl derivative under consideration.
The modern era of phthalimide chemistry has been characterized by systematic exploration of substitution patterns and their effects on molecular properties. Research efforts have focused on understanding how different nitrogen substituents influence the electronic properties of the isoindoline core, while simultaneously investigating the impact of aromatic ring modifications on overall molecular behavior. The development of this compound represents the culmination of these historical developments, combining classical synthetic principles with modern understanding of structure-property relationships to create a compound that embodies both traditional phthalimide chemistry and contemporary molecular design strategies.
Position in Contemporary Organic Chemistry Research
This compound occupies a significant position in contemporary organic chemistry research, particularly within the context of heterocyclic compound development and medicinal chemistry applications. Current research trends in organic chemistry have increasingly focused on the synthesis and characterization of complex heterocyclic systems that combine multiple functional groups, making this compound representative of modern synthetic targets. The compound's dual functionality, incorporating both a saturated cyclohexyl substituent and an aromatic carboxylic acid group, aligns with contemporary interests in developing molecules that can interact with biological systems through multiple binding modes and interaction types. Recent studies have demonstrated that isoindoline-1,3-dione derivatives exhibit remarkable versatility in biological applications, with research groups actively investigating their potential as enzyme inhibitors and therapeutic agents.
The integration of cyclohexyl groups into isoindoline systems represents a contemporary approach to modulating the physicochemical properties of heterocyclic compounds. Modern research has shown that the introduction of saturated ring systems can significantly influence the conformational flexibility and membrane permeability of organic molecules, making cyclohexyl-substituted isoindolines attractive targets for pharmaceutical research. The presence of the carboxylic acid functionality at the 5-position provides additional opportunities for molecular recognition and binding, characteristics that are highly valued in contemporary drug design and chemical biology applications. Current synthetic methodologies have evolved to accommodate the preparation of such complex substitution patterns, with researchers developing innovative approaches to achieve selective functionalization of isoindoline cores while maintaining the integrity of sensitive functional groups.
Contemporary research initiatives have particularly emphasized the importance of understanding the relationship between molecular structure and biological activity in isoindoline derivatives. Recent publications have highlighted the potential of N-substituted isoindoline-1,3-dione compounds as inhibitors of various enzymes, including acetylcholinesterase and butyrylcholinesterase, with some derivatives showing promising inhibitory activity in the micromolar range. The systematic investigation of cyclohexyl-substituted variants contributes to the broader understanding of how aliphatic substituents influence the binding affinity and selectivity of isoindoline-based compounds. Modern analytical techniques, including molecular docking studies and molecular dynamics simulations, have provided detailed insights into the interaction mechanisms of these compounds with their biological targets, establishing them as valuable tools for structure-based drug design efforts.
| Contemporary Research Application | Relevance to this compound |
|---|---|
| Enzyme Inhibition Studies | Structural features suitable for protein binding interactions |
| Medicinal Chemistry Development | Balanced hydrophobic-hydrophilic properties |
| Synthetic Methodology Research | Complex substitution pattern as synthetic challenge |
| Structure-Activity Relationship Studies | Unique combination of functional groups for systematic investigation |
Significance in Heterocyclic Chemistry
The significance of this compound in heterocyclic chemistry extends beyond its individual properties to encompass its role as a representative example of advanced heterocyclic design principles. Within the broader context of nitrogen-containing heterocycles, this compound exemplifies the successful integration of multiple structural elements to create complex molecular architectures that retain synthetic accessibility while achieving sophisticated functionality. The isoindoline-1,3-dione core represents one of the most versatile heterocyclic scaffolds in organic chemistry, capable of accommodating diverse substitution patterns while maintaining structural integrity and chemical stability. The specific combination of a cyclohexyl nitrogen substituent with a carboxylic acid aromatic substituent demonstrates the potential for creating heterocyclic compounds with precisely tuned properties through rational structural modification.
The compound's significance is further enhanced by its position within the broader family of bioactive heterocycles, where isoindoline derivatives have gained recognition for their diverse biological activities and pharmaceutical potential. The structural features present in this compound align with established pharmacophore patterns that have been associated with various biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The cyclohexyl substituent provides a hydrophobic binding element that can enhance interaction with protein targets, while the carboxylic acid group offers opportunities for hydrogen bonding and electrostatic interactions. This combination of interaction modes makes the compound particularly valuable for understanding the relationship between heterocyclic structure and biological function.
The synthetic accessibility of this compound also contributes to its significance in heterocyclic chemistry, as it can be prepared using established methodologies while serving as a platform for further structural elaboration. The compound can be synthesized through conventional approaches involving the condensation of appropriately substituted phthalic anhydride derivatives with cyclohexylamine, followed by appropriate functionalization of the aromatic ring. This synthetic accessibility makes it an attractive target for chemical libraries and combinatorial chemistry approaches, where systematic variation of substituents can provide insights into structure-activity relationships. The compound's role as both a synthetic target and a potential synthetic intermediate enhances its value in heterocyclic chemistry research, providing opportunities for developing new synthetic methodologies and exploring novel chemical transformations.
Properties
IUPAC Name |
2-cyclohexyl-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-13-11-7-6-9(15(19)20)8-12(11)14(18)16(13)10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBFBNPENNMENY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357163 | |
| Record name | 2-Cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67822-74-6 | |
| Record name | 2-Cyclohexyl-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67822-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further modified to introduce the cyclohexyl group at the appropriate position. The reaction conditions often include the use of methanesulfonic acid under reflux in methanol . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Chemical Reactions Analysis
2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the isoindoline nucleus.
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid serves as a versatile building block and reagent in various scientific disciplines.
Chemistry It is used in the synthesis of complex molecules and as a reagent in chemical reactions.
Biology This compound is utilized in proteomics research to study protein interactions and functions. For example, it can be used in the synthesis of metal-organic frameworks (MOFs) .
Industry It is employed in the production of dyes, colorants, and polymer additives.
This compound exhibits several biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity The compound has demonstrated significant inhibition against various bacterial strains. For instance, it shows activity against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Comparison with Similar Compounds A comparative analysis with structurally similar compounds reveals the unique attributes of this compound. The cyclohexyl substitution enhances both antimicrobial and anticancer activities compared to other derivatives.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | Moderate | Low |
| 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | Low | Moderate |
Use as PROTAC degrader
Mechanism of Action
The mechanism of action of 2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoindoline nucleus allows it to participate in various biochemical reactions, potentially affecting cellular processes and protein functions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Variations
The dioxoisoindoline-5-carboxylic acid scaffold is highly versatile, with substitutions at position 2 significantly altering physical, chemical, and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Dioxoisoindoline-5-carboxylic Acid Derivatives
Key Research Findings
Polymer Applications :
- The cyclohexyl derivative is integral to low-CTE poly(amide-imide) films , leveraging its rigid cyclohexyl group to enhance thermal stability .
- Analog H2L4.4 (biphenyl-substituted) forms robust metal-organic frameworks (MOFs) due to its dual carboxylate groups, enabling coordination with transition metals .
Biological Activity: Maleic anhydride copolymers with cyclohexyl substituents (e.g., MA–2-cyclohexyl-1,3-dioxap-5-ene) exhibit antitumor and immunostimulatory properties . BV02, a pyrazolyl-substituted analog, demonstrates antiproliferative effects, likely due to its ability to disrupt cellular pathways .
Synthetic Methods :
- Cyclohexyl and cyclopentyl derivatives are synthesized via condensation of amines (e.g., cyclohexylamine) with trimellitic anhydride in acetic acid .
- Biphenyl analogs (H2L4.4) achieve high yields (98%) through refluxing diamines and anhydrides in dimethylacetamide .
Solubility and Electronic Effects :
Challenges and Opportunities
- Cyclohexyl vs. Cyclopentyl : The larger cyclohexyl group may improve thermal stability in polymers but reduce solubility compared to cyclopentyl analogs .
- Biological Potential: While indirect evidence suggests antitumor activity for cyclohexyl-containing copolymers, targeted studies on this compound itself are needed .
- MOF Design : Carboxyphenyl-substituted derivatives (H2L4.4/H2L4.5) offer promise in catalysis and gas storage, warranting exploration of cyclohexyl analogs in this domain .
Biological Activity
Overview
2-Cyclohexyl-1,3-dioxoisoindoline-5-carboxylic acid is an organic compound with significant potential in medicinal chemistry. Its unique structural features enable it to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, synthesizing data from diverse research studies and highlighting its mechanisms of action.
Chemical Structure and Properties
- Molecular Formula: C15H15NO4
- CAS Number: 67822-74-6
The compound features a cyclohexyl group attached to a dioxoisoindoline core, which is critical for its biological interactions. The presence of the carboxylic acid functional group enhances its solubility and reactivity in biological systems.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated significant inhibition against:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving:
- Inhibition of DNA Synthesis: The compound interferes with DNA replication processes.
- Activation of Caspases: It promotes caspase-dependent pathways leading to programmed cell death.
A study on human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 20 µM, indicating effective cytotoxicity at relatively low concentrations .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation: It can bind to various receptors, altering signal transduction pathways critical for cell survival and growth.
Case Studies
-
Antimicrobial Efficacy Study:
A comprehensive evaluation was conducted on the antimicrobial effects of the compound against multi-drug resistant strains. The study concluded that the compound's unique structure contributes to its ability to disrupt bacterial cell walls effectively . -
Anticancer Activity Assessment:
A recent investigation assessed the anticancer effects on several cancer types, including lung and prostate cancers. The findings revealed that treatment with the compound resulted in a marked reduction in tumor size in animal models, supporting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is valuable to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid | Moderate | Low |
| 2-Ethyl-1,3-dioxoisoindoline-5-carboxylic acid | Low | Moderate |
The data indicates that the cyclohexyl substitution enhances both antimicrobial and anticancer activities compared to other derivatives .
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR for cyclohexyl proton environments and isoindoline carbonyl signals (δ ~160–180 ppm for carboxylic acid groups) .
- FT-IR : Confirm C=O stretches (~1700 cm⁻¹ for dioxoisoindoline and carboxylic acid) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical MW ~315–330 g/mol for analogous compounds) .
Advanced Question: How to resolve contradictions in spectroscopic data between computational predictions and experimental results?
Q. Methodological Answer :
- Validate computational models : Cross-check DFT-optimized structures with crystallographic data (if available) or NIST reference spectra .
- Solvent correction : Account for solvent effects in NMR chemical shift predictions (e.g., DMSO-d₆ vs. CDCl₃) .
- Dynamic effects : Consider tautomerization or conformational flexibility in isoindoline derivatives, which may cause peak splitting .
Basic Question: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves (tested per EN 166 standards), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .
- Decontamination : Wash hands with soap and water after handling; dispose of contaminated gloves as hazardous waste .
Advanced Question: How to design stability studies for this compound under varying pH conditions?
Q. Methodological Answer :
- pH range : Test stability in buffers (pH 1–12) at 25°C and 40°C to simulate physiological and accelerated degradation conditions.
- Analytical methods : Use HPLC with UV detection (λ ~250–300 nm for aromatic systems) to quantify degradation products .
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .
Basic Question: What are the solubility properties of this compound in common solvents?
Q. Methodological Answer :
- Polar solvents : Soluble in DMSO and DMF due to carboxylic acid and amide groups .
- Aprotic solvents : Limited solubility in THF or ethyl acetate; heating to 50–60°C may improve dissolution .
- Aqueous buffers : Poor solubility at neutral pH; ionize in basic conditions (pH >10) .
Advanced Question: How to evaluate its potential as a kinase inhibitor using in vitro assays?
Q. Methodological Answer :
- Target selection : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based ATPase assays .
- IC₅₀ determination : Perform dose-response curves (0.1–100 µM) with positive controls (e.g., staurosporine) .
- Selectivity profiling : Compare inhibition across 50+ kinases to identify off-target effects .
Basic Question: How to validate purity post-synthesis?
Q. Methodological Answer :
- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA); purity >95% required .
- Melting point : Compare experimental mp (e.g., ~200–250°C for similar isoindoline derivatives) with literature values .
Advanced Question: What computational tools predict its metabolic pathways?
Q. Methodological Answer :
- Software : Use Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) .
- Docking studies : Map carboxylic acid groups to enzyme active sites (e.g., cytochrome P450 3A4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
